molecular formula C20H13BrN2OS B2853246 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide CAS No. 477569-50-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide

Cat. No.: B2853246
CAS No.: 477569-50-9
M. Wt: 409.3
InChI Key: BBQYJKUCIXKKCZ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target organism .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the dpre1 enzyme, which plays a crucial role in the cell wall biosynthesis of mycobacterium tuberculosis . This suggests that the compound may interfere with this pathway, leading to downstream effects that inhibit the growth of the bacteria.

Pharmacokinetics

It is noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that the compound may inhibit the growth of mycobacterium tuberculosis .

Action Environment

It is worth noting that the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These methods suggest that the compound’s synthesis and, potentially, its action may be influenced by factors such as temperature, reaction medium, and the presence of other chemical agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide stands out due to its unique bromine substitution, which enhances its biological activity and allows for further functionalization.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound within the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

Chemical Formula: C20_{20}H13_{13}BrN2_2OS
Molecular Weight: 409.3 g/mol
CAS Number: 477569-50-9

Benzothiazole derivatives like this compound are characterized by a benzene ring fused with a thiazole ring, contributing to their unique chemical properties and biological activities.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity and disruption of cell membrane integrity .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies have demonstrated its effectiveness against Candida albicans, a common pathogenic yeast. The structure-activity relationship suggests that modifications at the benzothiazole moiety enhance antifungal potency .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines. Studies reveal that it induces apoptosis in human breast cancer cells and exhibits cytotoxic effects against colon and lung cancer cells. The compound's mechanism may involve interference with cell cycle progression and induction of oxidative stress in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated as well. It has been shown to reduce inflammation markers in vitro, suggesting that it could serve as a lead compound for developing new anti-inflammatory agents. The presence of electron-withdrawing groups at specific positions enhances its anti-inflammatory activity .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMechanism of Action
AntibacterialStaphylococcus aureus, Escherichia coliInhibition of enzymes, disruption of membranes
AntifungalCandida albicansTargeting fungal cell wall synthesis
AnticancerBreast, colon, lung cancer cellsInduction of apoptosis, oxidative stress
Anti-inflammatoryVarious inflammatory modelsReduction of inflammatory markers

Case Studies

  • Antibacterial Study : A study published in Pharmaceutical Research demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to standard antibiotics .
  • Antifungal Evaluation : In research focused on antifungal agents, this compound was part of a series tested against C. albicans, showing significant inhibition rates and highlighting its potential as a therapeutic agent for fungal infections .
  • Anticancer Research : A recent investigation into the anticancer effects revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis pathways.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQYJKUCIXKKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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